molecular formula C22H22N2O3S2 B11345255 N-(biphenyl-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N-(biphenyl-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11345255
M. Wt: 426.6 g/mol
InChI Key: YYDPPEVDIDYROV-UHFFFAOYSA-N
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Description

N-{[1,1’-BIPHENYL]-2-YL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a biphenyl group, a thiophene sulfonyl group, and a piperidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1’-BIPHENYL]-2-YL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the biphenyl group, the thiophene sulfonyl group, and the piperidine carboxamide group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[1,1’-BIPHENYL]-2-YL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene sulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene sulfonyl group can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

N-{[1,1’-BIPHENYL]-2-YL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1,1’-BIPHENYL]-2-YL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The biphenyl and thiophene sulfonyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1,1’-BIPHENYL]-2-YL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the biphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C22H22N2O3S2

Molecular Weight

426.6 g/mol

IUPAC Name

N-(2-phenylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C22H22N2O3S2/c25-22(23-20-10-5-4-9-19(20)17-7-2-1-3-8-17)18-12-14-24(15-13-18)29(26,27)21-11-6-16-28-21/h1-11,16,18H,12-15H2,(H,23,25)

InChI Key

YYDPPEVDIDYROV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

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